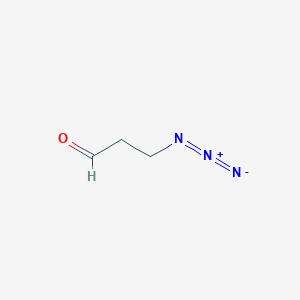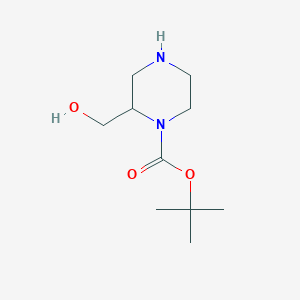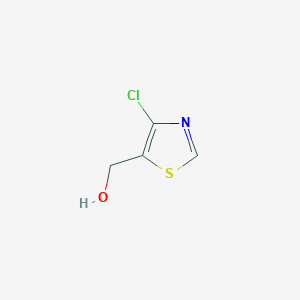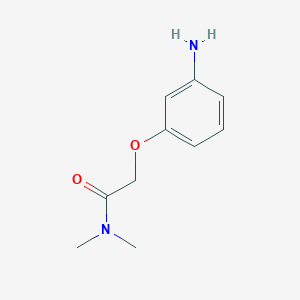
3-Azidopropanal
Vue d'ensemble
Description
3-Azidopropanal is an organic compound with the molecular formula C3H5N3O It is characterized by the presence of an azide group (-N3) attached to a propanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Azidopropanal can be synthesized through several methods. One common approach involves the reaction of sodium azide with α,β-unsaturated aldehydes in aqueous acetic acid . Another method includes the sequential aldol addition of this compound to acetaldehyde, followed by oxidation to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as maintaining appropriate reaction conditions and using suitable catalysts, are applicable. The scalability of these methods would depend on the optimization of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azidopropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products:
Oxidation: Carboxylic acids or lactones.
Reduction: Amines.
Substitution: Triazoles, particularly in click chemistry applications.
Applications De Recherche Scientifique
3-Azidopropanal has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and polyesters.
Industry: It is employed in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Azidopropanal primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity . The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis.
Comparaison Avec Des Composés Similaires
3-Azido-1-propanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
3-Azido-1-propanamine: Contains an amine group instead of an aldehyde group.
2-Azidoethanol: A shorter chain azide compound with similar reactivity.
Uniqueness: 3-Azidopropanal is unique due to its aldehyde functional group, which provides distinct reactivity compared to its alcohol and amine counterparts. This makes it particularly useful in specific synthetic applications where the aldehyde group can participate in further reactions, such as aldol condensations or oxidations.
Propriétés
IUPAC Name |
3-azidopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-6-5-2-1-3-7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMDUGQAUUXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447518 | |
| Record name | Propanal, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58503-60-9 | |
| Record name | Propanal, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)










